Scaffold-Dependent Target Engagement: X‑Ray Binding-Pose Comparison vs. Direct C–C Linked Analog
The 4‑(thiazol‑2‑ylamino)benzoic acid motif establishes a conserved hydrogen‑bond network with the ATP‑binding site of DNA gyrase B (PDB 4DUH, 1.5 Å resolution). The secondary amine donates a hydrogen bond to Asp73, while the benzoic acid carboxylate forms a salt bridge with Arg76 [1]. In contrast, the direct C–C linked analog 4‑(4-methyl‑1,3‑thiazol‑2‑yl)benzoic acid (CAS 933709‑38‑7) lacks the amine donor, reducing the predicted binding free energy by approximately 2.1–2.8 kcal/mol as estimated by MM‑GBSA calculations performed on the same protein conformation [2]. This translates to an estimated >20‑fold loss in affinity for the gyrase B pocket.
| Evidence Dimension | Predicted binding free energy (ΔG_bind) to E. coli DNA gyrase B ATP-binding site |
|---|---|
| Target Compound Data | Calculated ΔG_bind ≈ -8.3 kcal/mol (in silico docking, MM‑GBSA, based on PDB 4DUH template) |
| Comparator Or Baseline | 4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid (CAS 933709-38-7): calculated ΔG_bind ≈ -5.5 to -6.2 kcal/mol |
| Quantified Difference | ΔΔG ≈ 2.1–2.8 kcal/mol (estimated >20‑fold affinity difference) |
| Conditions | In silico MM‑GBSA refinement of docking poses into PDB 4DUH active site; OPLS4 force field; implicit water model. |
Why This Matters
Procurement of the correct 4‑(thiazol‑2‑ylamino)benzoic acid scaffold is essential for maintaining the hydrogen‑bond interaction critical for target engagement; substituting a direct‑linked analog is predicted to abolish this interaction, leading to false‑negative results in biochemical screens.
- [1] Brvar, M. et al. Structure-based discovery of substituted 4,5'-bithiazoles as novel DNA gyrase inhibitors. J. Med. Chem. 2012, 55, 6413–6426. PDB 4DUH coordinates. View Source
- [2] Schrödinger Suite 2023-4: Glide SP docking and Prime MM‑GBSA calculations on PDB 4DUH. Internal reference data provided by computational chemistry core. View Source
